3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-pyrrolidine-2,5-dione is a complex organic compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure integrates pyrroloquinoline and indole moieties, making it a subject of interest for various biological applications. The compound is identified by its CAS number 1239986-50-5 and has a molecular formula of C23H19N3O2, with a molecular weight of 369.42 g/mol .
This compound is categorized as a pyrrolidine derivative and is notable for its potential therapeutic applications. It serves as a building block in the synthesis of more complex molecules and is used in research to study interactions with biological macromolecules such as proteins and nucleic acids .
The synthesis of 3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route includes:
Specific reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yields and purity. Industrial production may utilize scalable methods like continuous flow synthesis to enhance efficiency .
The compound can undergo various chemical transformations:
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The specific conditions such as temperature and solvent are tailored to achieve desired outcomes efficiently .
The products formed from these reactions depend on the reagents and conditions used. For instance:
The mechanism of action for 3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-pyrrolidine-2,5-dione involves interaction with specific molecular targets such as enzymes or receptors. The compound may bind to active sites on these targets, inhibiting or modulating their activity. This interaction could influence various biological pathways including signal transduction cascades or metabolic processes depending on the context .
The compound exhibits notable physical properties:
Key chemical properties include:
These properties are essential for understanding the compound's behavior in different environments and its potential interactions with other substances .
3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-pyrrolidine-2,5-dione has several scientific applications:
This compound features a complex tricyclic architecture integrating three distinct heterocyclic systems:
The systematic IUPAC name 3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-pyrrolidine-2,5-dione reflects the connectivity between these units. The stereochemistry is defined as (3R,4R) at the pyrrolidine ring, critical for target complementarity. Common synonyms include Tivantinib and ARQ 197, denoting its clinical development code [4] [5].
Table 1: Core Heterocyclic Components
Structural Element | Ring System Classification | Key Functional Attributes |
---|---|---|
Pyrrolidine-2,5-dione | Dicarboximide | Hydrogen-bond acceptor, planar conformation |
Pyrrolo[3,2,1-ij]quinoline | Bridged tricyclic | Lipophilic core, basic nitrogen |
Indole | Benzopyrrole | π-Stacking, hydrophobic interactions |
The strategic fusion of pyrroloquinoline and indole motifs emerged from natural product-inspired drug design. Early indole derivatives like vincristine demonstrated microtubule inhibition, while synthetic pyrroloquinolines showed kinase affinity. In the 2000s, ArQule Inc. developed Tivantinib through scaffold hybridization, aiming to target hepatocyte growth factor receptor (c-Met) tyrosine kinase. The design leveraged indole’s prevalence in oncological targets (e.g., sunitinib) and pyrroloquinoline’s metabolic stability. Preclinical studies revealed nanomolar inhibition of c-Met phosphorylation, prompting clinical evaluation in non-small cell lung cancer (NSCLC) by 2008 [2] [4]. This scaffold represents a deliberate evolution from monofunctional agents to bifunctional pharmacophores with enhanced target engagement.
Tivantinib exemplifies the multi-target ligand paradigm, initially targeting c-Met but later shown to inhibit microtubule assembly and disrupt mitotic spindle formation. This polypharmacology addresses tumor heterogeneity and compensatory pathway activation in cancers. Computational studies confirm its binding to both kinase and tubulin interfaces via conformational adaptability [3] [7]. The molecule’s success inspired hybrid scaffolds like anlotinib (indole-vinylquinoline), now in clinical use for NSCLC. Multi-target agents constitute 21% of FDA-approved small molecules (2015-2017), underscoring their therapeutic value in complex diseases like cancer [7] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0